6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride
CAS No.:
Cat. No.: VC14498061
Molecular Formula: C16H24ClN5
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
![6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride -](/images/structure/VC14498061.png)
Molecular Formula | C16H24ClN5 |
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Molecular Weight | 321.8 g/mol |
IUPAC Name | 6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H |
Standard InChI Key | MNKBXPNQWKUSKU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl |
Physicochemical Properties
The physicochemical profile of U-89843A has been rigorously characterized. As an off-white crystalline solid, it exhibits stability under ambient storage conditions when desiccated. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 321.85 g/mol | |
Solubility (Water) | Up to 25 mM | |
Solubility (DMSO) | Up to 50 mM | |
Melting Point | >230°C (decomposes) | |
Purity (HPLC) | >99.2% |
Microanalytical data align with theoretical values for carbon (59.71% observed vs. 59.4% theoretical), hydrogen (7.52% observed vs. 7.52% theoretical), and nitrogen (21.41% observed vs. 21.76% theoretical) . The compound’s infrared spectrum reveals characteristic absorption bands at 1605 cm⁻¹ (C=N stretching) and 1098 cm⁻¹ (C-N vibrations), consistent with its heterocyclic structure .
Synthesis and Manufacturing
The synthesis of U-89843A involves multistep organic reactions, as inferred from related pyrrolo[2,3-d]pyrimidine derivatives. A patented method for analogous compounds employs 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes Boc protection, selective hydrogenation, and deprotection . While specific details for U-89843A are proprietary, its structural similarity to intermediates described in CN102633802A suggests a route involving:
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Boc Protection: Reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with di-tert-butyl dicarbonate under basic conditions to install protective groups.
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Selective Dechlorination: Catalytic hydrogenation under atmospheric pressure to remove specific chloro substituents.
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Pyrrolidinylation: Substitution of remaining chloro groups with pyrrolidine via nucleophilic aromatic substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
This pathway achieves a total yield of approximately 63%, with each step optimized for mild conditions and industrial scalability .
Metabolic Pathways and Biotransformation
In vivo and in vitro studies in rats have elucidated the metabolic fate of U-89843A. The compound undergoes oxidative biotransformation primarily at the C-6 methyl group, mediated by cytochrome P4502C11 in male rats . Major metabolites include:
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U-97924 (C-6 Hydroxymethyl): Formed via hydroxylation, exhibiting a high-affinity kinetic profile (Kₘ = 4.2 ± 0.5 μM, Vₘₐₓ = 21.2 ± 0.8 nmol/mg/min) .
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U-97865 (C-6 Formyl): An intermediate oxidation product detected in hepatic microsomes.
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C-6 Carboxy Derivative: The terminal oxidation product, identified through LC/MS analysis .
These metabolites are pharmacologically inactive, underscoring the role of U-89843A as a probe for studying P450 enzyme activity.
Analytical Characterization
U-89843A’s structural integrity and purity are validated through advanced analytical techniques:
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HPLC: Reverse-phase chromatography confirms >99.2% purity, with a retention time of 12.3 minutes under gradient elution (acetonitrile/water) .
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¹H NMR: Spectrum (DMSO-d₆) displays signals at δ 10.72 (s, 1H, NH), 6.67 (q, 1H, pyrrole-H), and 3.64 ppm (br, 4H, pyrrolidinyl-H) .
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Mass Spectrometry: HRESIMS matches the theoretical m/z of 204.1244 for the free base (C₁₀H₁₄N₅) .
These methods ensure batch-to-batch consistency, critical for research reproducibility.
Biological Activity and Research Applications
While direct therapeutic applications of U-89843A remain unexplored, its structural analogs demonstrate antiparasitic and kinase inhibitory activities. For instance, 2-amino-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit nanomolar potency against Plasmodium falciparum, suggesting potential utility in antimalarial drug discovery . U-89843A’s role as a cytochrome P450 substrate further positions it as a tool for drug metabolism studies, particularly in assessing enzyme induction or inhibition .
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